6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide
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Overview
Description
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is a complex organic compound with a molecular formula of C25H21N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, high-pressure reactions, and advanced purification methods like chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole: A related compound with similar structural features but lacking the benzyl and carboxamide groups.
6-Benzyl-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carbonitrile: Another derivative with a carbonitrile group instead of a carboxamide.
Uniqueness
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and carboxamide groups contribute to its potential therapeutic applications and make it a valuable compound for scientific research .
Properties
CAS No. |
85619-29-0 |
---|---|
Molecular Formula |
C25H21N3O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carboxamide |
InChI |
InChI=1S/C25H21N3O/c1-15-18-12-13-27-23(25(26)29)21(18)16(2)22-19-10-6-7-11-20(19)28(24(15)22)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H2,26,29) |
InChI Key |
VODKCENRSZZLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C(=O)N |
Origin of Product |
United States |
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